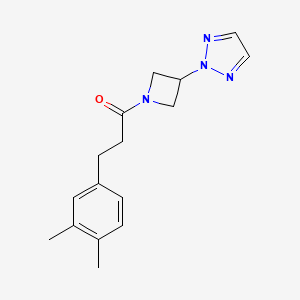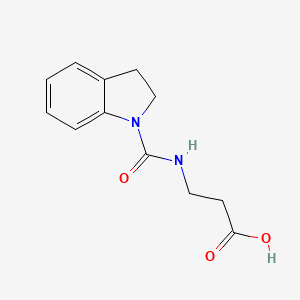
(E)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-fluorophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-fluorophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acrylamide in Laboratory and Industrial Settings
Acrylamide is extensively used in research laboratories for the preparation of polyacrylamide gels for electrophoresis, a technique fundamental for the separation of proteins and nucleic acids. This application underscores the role of acrylamide derivatives in biochemical and molecular biology research. Laboratory personnel working with polyacrylamide gel electrophoresis (PAGE) demonstrate significantly increased levels of acrylamide adducts, highlighting occupational exposure risks (Bergmark, 1997).
Environmental and Health Impact Studies
Acrylamide's environmental presence, particularly in U.S. mothers' milk and its implications for nursing infants, has been a subject of concern. The study by Schecter et al., 2003 on polybrominated diphenyl ethers (PBDEs) also contextualizes the environmental persistence and potential health risks of similar compounds, suggesting a need for studies on acrylamide derivatives' bioaccumulation and toxicity.
Metabolism and Toxicity Investigations
Research into the metabolism and toxicity of acrylamide, such as the work by Fennell et al., 2005, offers insights into how derivatives like "(E)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-fluorophenyl)acrylamide" might be metabolized and their potential effects on human health. Understanding the metabolic pathways and toxicity of acrylamide can inform safety guidelines and therapeutic applications of its derivatives.
Occupational Health and Safety
Studies on the health effects of occupational acrylamide exposure, like the one by Hagmar et al., 2001, highlight the importance of monitoring and mitigating exposure risks in workplaces where acrylamide and its derivatives are used. This research area could benefit from investigations into the specific compound "(E)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-fluorophenyl)acrylamide," focusing on its health effects and safe handling practices.
Propriétés
IUPAC Name |
(E)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-2-23-11-13(9-20-23)17-21-16(25-22-17)10-19-15(24)8-7-12-5-3-4-6-14(12)18/h3-9,11H,2,10H2,1H3,(H,19,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWSJKPTXIWKLB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-fluorophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2978811.png)


![4,6-Dichloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B2978814.png)
![1-[4-[3-(Hydroxymethyl)-3,4-dihydro-2H-quinoline-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2978815.png)
![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2978817.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine](/img/structure/B2978818.png)
![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2978820.png)



![4-Chlorobenzyl 7,9-dimethyl-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2978825.png)
![N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978827.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide](/img/structure/B2978831.png)